N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a benzothiazole ring linked to a phenyl group, which is further attached to a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide group contributes to its lipophilicity and electronic properties, which are critical for membrane permeability and target binding .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-27-18-12-15(13-19(28-2)21(18)29-3)22(26)24-16-10-8-14(9-11-16)23-25-17-6-4-5-7-20(17)30-23/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXQKBWQAEXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is the DprE1 protein. This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, through a process known as molecular docking. This interaction inhibits the function of DprE1, thereby exerting an anti-tubercular effect.
Biochemical Pathways
The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity of the cell wall, leading to the death of the bacteria.
Pharmacokinetics
The compound’s trimethoxybenzamide group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By disrupting the function of DprE1, the compound prevents the bacteria from maintaining their cell wall structure, leading to their death.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s photostability could affect its efficacy. Additionally, the compound’s solubility in different solvents, such as ethanol, methanol, acetic acid, and DMSO, could impact its stability and bioavailability.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound that has gained attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various research studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 453.56 g/mol |
| CAS Number | [Not specified] |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Core : The benzothiazole structure can be synthesized through cyclization reactions involving o-aminothiophenol and suitable carboxylic acid derivatives.
- Introduction of Methoxy Groups : The trimethoxybenzamide moiety is introduced via methoxylation reactions.
- Final Coupling Reaction : The benzothiazole and trimethoxybenzamide components are coupled to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including colorectal cancer (HCT116) cells. The mechanism involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
- Targeting Key Pathways : It may inhibit pathways related to DNA synthesis and cell signaling essential for tumor growth.
Antimicrobial Activity
Additionally, the compound has shown promising antimicrobial properties against a range of pathogens. Specific findings include:
- Inhibition of Bacterial Growth : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It also exhibits antifungal properties, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
-
Study on Antitumor Activity :
- Objective : Evaluate the anticancer effects on HCT116 cells.
- Findings : Significant reduction in cell viability at concentrations as low as 1 μM.
- Mechanism : Induction of apoptosis confirmed via flow cytometry.
-
Antimicrobial Efficacy Assessment :
- Objective : Test against common bacterial strains.
- Findings : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Comparison with Similar Compounds
Benzothiazole vs. Thiazole Derivatives
- N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (C₁₉H₁₇ClN₂O₄S, MW 404.87): Replaces the benzothiazole with a simpler thiazole ring and a 4-chlorophenyl group.
- 3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396635-04-3): Incorporates an oxadiazole-thiophene hybrid heterocycle. The oxadiazole’s electron-deficient nature may enhance interactions with biological targets compared to benzothiazole .
Furan and Triazole Derivatives
- N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a): Features a furan ring and acrylamide linker. Exhibits a melting point of 222–224°C and distinct IR peaks at 3278 cm⁻¹ (NH) and 1667 cm⁻¹ (C=O).
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide (MW 465.5): Contains a pyrimidine ring, which offers hydrogen-bonding sites for enhanced target engagement. The diethylamino group increases basicity, contrasting with the neutral benzothiazole .
Substituent Effects on the Benzamide Core
Halogen-Substituted Derivatives
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Simpler structure with a bromine substituent. Crystallographic analysis reveals N-H···O hydrogen bonding, forming chains along the [101] axis. This packing behavior may influence solid-state stability and dissolution rates .
- Tenovin-37 (N-((4-(5-(Dimethylamino)pentanamido)phenyl)carbamothioyl)-3,4,5-trimethoxybenzamide hydrochloride): Includes a thiourea linker and dimethylamino group. The hydrochloride salt improves aqueous solubility, a property absent in the neutral benzothiazole derivative .
Schiff Base Hybrids
- 4e–4g Schiff Base–TMB Hybrids : Incorporate hydrazinyl linkers and substituents like 4-methoxybenzylidene or hydroxy-methoxybenzylidene. These compounds exhibit varied melting points (e.g., 4c: 249–251°C) due to differences in hydrogen-bonding capacity and steric effects .
Physicochemical and Spectral Comparisons
Q & A
Q. Q1. What are the established synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide?
Methodological Answer: The compound can be synthesized via amide coupling reactions. A typical approach involves reacting 3,4,5-trimethoxybenzoyl chloride with a benzothiazole-containing aniline derivative (e.g., 4-(1,3-benzothiazol-2-yl)aniline) in anhydrous solvents like dichloromethane or acetonitrile under reflux. Catalytic triethylamine is often used to neutralize HCl byproducts. Purification is achieved via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. Q2. How is the structural identity of this compound validated in synthetic workflows?
Methodological Answer: Structural validation employs:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm for benzothiazole and trimethoxybenzamide groups) and methoxy resonances (δ ~3.8 ppm, singlet) .
- X-ray crystallography : Single-crystal diffraction confirms bond lengths/angles (e.g., C=O bond ~1.21 Å, C-N bond ~1.34 Å). SHELX software is widely used for refinement .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C23H20N2O4S: 444.1092) .
Q. Q3. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial studies highlight:
- SIRT1 activation : Upregulation of SIRT1 mRNA (mRNA/β-actin ratio >1.5) in hepatic cells, linked to improved lipid profiles and glucose metabolism .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., IC50 values in µM range), with structure-activity relationships (SAR) explored via substituent modifications .
Advanced Research Questions
Q. Q4. How can computational modeling guide the optimization of this compound for SIRT1 activation?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole moiety and SIRT1’s hydrophobic cleft. Key residues (e.g., Phe273, His363) may form π-π stacking or hydrogen bonds with the trimethoxybenzamide group .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA/GBSA) to prioritize derivatives with enhanced affinity .
Q. Q5. How do structural modifications (e.g., halogenation, substituent positioning) impact cytotoxicity?
Methodological Answer:
- Halogenation : Fluorine at the benzothiazole 6-position increases metabolic stability but may reduce solubility (logP increases by ~0.5). Chlorine enhances cytotoxicity (e.g., IC50 reduction from 12 µM to 5 µM in MCF-7 cells) .
- Substituent effects : Bulky groups (e.g., cyclohexyl) on the benzamide nitrogen improve membrane permeability but may sterically hinder target engagement .
Q. Q6. How can contradictory biological data (e.g., variable IC50 values across studies) be resolved?
Methodological Answer:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7), culture conditions (10% FBS, 37°C/5% CO2), and assay durations (48–72 hrs).
- Orthogonal validation : Confirm cytotoxicity via Annexin V/PI flow cytometry and caspase-3 activation assays .
- Batch consistency : Ensure compound purity (>95% by HPLC) and solubility (DMSO stock concentration ≤10 mM) to avoid artifacts .
Key Methodological Recommendations
- Crystallography : For ambiguous structures, collect high-resolution data (<1.0 Å) and refine with SHELXL (R-factor <5%) .
- SAR Studies : Prioritize substituents with ClogP 2–4 and topological polar surface area (TPSA) 80–100 Ų for optimal bioavailability .
- Data Reproducibility : Deposit raw NMR, XRD, and bioassay data in repositories like Zenodo or ChemRxiv for peer validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
